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6,7,8-Trimethylpteridin-4-one

Molecular weight Mass spectrometry QC verification

6,7,8-Trimethylpteridin-4-one (CAS 103262-24-4) is a fully methylated pteridin-4-one derivative (molecular formula C₉H₁₀N₄O, exact mass 190.085 Da) belonging to the broader pteridine family of fused pyrimidine-pyrazine heterocycles. The core of this compound is defined by the presence of a single carbonyl at position 4 on the pteridine scaffold, with methyl substituents occupying the 6, 7, and 8 positions.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 103262-24-4
Cat. No. B563077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trimethylpteridin-4-one
CAS103262-24-4
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCC1=C(N(C2=NC=NC(=O)C2=N1)C)C
InChIInChI=1S/C9H10N4O/c1-5-6(2)13(3)8-7(12-5)9(14)11-4-10-8/h4H,1-3H3
InChIKeyMCCTZFNAHUCMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trimethylpteridin-4-one (CAS 103262-24-4): Precise Chemotype Specification for Research Procurement


6,7,8-Trimethylpteridin-4-one (CAS 103262-24-4) is a fully methylated pteridin-4-one derivative (molecular formula C₉H₁₀N₄O, exact mass 190.085 Da) belonging to the broader pteridine family of fused pyrimidine-pyrazine heterocycles . The core of this compound is defined by the presence of a single carbonyl at position 4 on the pteridine scaffold, with methyl substituents occupying the 6, 7, and 8 positions. This specific substitution pattern results in a calculated hydrogen bond donor count of 0 and hydrogen bond acceptor count of 2, placing it in a distinct physicochemical category relative to other trimethylpteridine isomers . Its structural signature—a pteridine core with an oxo group at position 4 and zero exchangeable NH protons—must be rigorously verified upon procurement, as the commercial landscape for methylated pteridines contains multiple positional isomers with divergent hydrogen-bonding and reactivity profiles.

Why In-Class Trimethylpteridines Cannot Be Interchanged: Structural Isomerism and Physicochemical Divergence in 6,7,8-Trimethylpteridin-4-one


Within the narrow sub-class of trimethylated pteridines, small variations in the position of methyl groups and the oxidation state of the pteridine core generate compounds with measurably different molecular weights, hydrogen-bonding capacities, and ionization behaviors. For instance, relocating a single methyl group from the 6-position to the 1-position or altering the core from a pteridin-4-one to a pteridine-2,4-dione can shift the molecular weight by ~16 Da and alter the hydrogen bond donor count from 0 to 1 or more [1]. These structural differences are not cosmetic: they directly impact chromatographic retention, solubility, metabolic stability, and target-binding potential. Therefore, a generic procurement specification such as 'trimethylpteridine' or 'methylpteridinone' is demonstrably inadequate for ensuring experimental reproducibility or SAR continuity, as demonstrated in the quantitative evidence below.

Quantitative Differentiation Evidence: 6,7,8-Trimethylpteridin-4-one (CAS 103262-24-4) Versus Closest Analogs


Molecular Weight Resolution: 14 Da Difference Separates 6,7,8-Trimethylpteridin-4-one from the 6,7-Dimethyl Analog

Procurement of 6,7,8-trimethylpteridin-4-one rather than the 6,7-dimethylpteridin-4-one (CAS 14684-54-9) is essential when a methyl group at position 8 is required for downstream SAR or steric modulation. The molecular weight difference between the two compounds is 14.02 g/mol (190.20 g/mol vs. 176.18 g/mol), which is readily detectable by mass spectrometry and constitutes a clear quality-control discriminator .

Molecular weight Mass spectrometry QC verification Pteridine scaffold

Hydrogen Bond Donor Count: 0 vs. 1 Differentiates 6,7,8-Trimethylpteridin-4-one from the 2,6,7-Trimethyl Isomer

6,7,8-Trimethylpteridin-4-one lacks any N–H hydrogen bond donor (HBD = 0), whereas the positional isomer 2,6,7-trimethylpteridin-4-one (CAS 34244-81-0) possesses one hydrogen bond donor at the N3 position (HBD = 1) . This difference is structurally determined: the target compound is methylated at N8 and has a carbonyl at C4, eliminating all exchangeable NH protons, while the 2,6,7-regioisomer retains a lactam NH.

Hydrogen bonding Drug-likeness Permeability Receptor recognition

Core Oxidation State: 16 Da and 1 HBA Gap Between 6,7,8-Trimethylpteridin-4-one and 6,7,8-Trimethylpteridine-2,4-dione

The pteridin-4-one core of the target compound is distinguished from the pteridine-2,4-dione (lumazine) core by the absence of a second carbonyl group. 6,7,8-Trimethylpteridine-2,4(3H,8H)-dione (CAS 5784-00-9) has a molecular weight of 206.20 g/mol, 16.00 Da heavier than 6,7,8-trimethylpteridin-4-one (190.20 g/mol), reflecting the incorporation of one additional oxygen atom [1]. The dione analog also has three hydrogen bond acceptor sites compared to only two for the mono-oxo target compound.

Oxidation state Pteridine-2,4-dione Lumazine analog Physicochemical profiling

Hydrogen-Bonding Fingerprint: 0 HBD / 2 HBA Profile Isolates the Target Compound Among All C9H10N4O Isomers

Among the known C₉H₁₀N₄O constitutional isomers with a pteridine core, 6,7,8-trimethylpteridin-4-one is uniquely characterized by the combination of 0 hydrogen bond donors and 2 hydrogen bond acceptors. By contrast, 2,6,7-trimethylpteridin-4-one (CAS 34244-81-0) exhibits a profile of 1 HBD and 4 HBA, while 2-amino-6,7,7-trimethyl-7,8-dihydropteridin-4-one (CAS 10201-21-5) demonstrates 4 HBD and 5 HBA, reflecting the presence of an amino substituent and partial saturation of the pyrazine ring . These divergent hydrogen-bond fingerprints directly translate into measurably different logP and topological polar surface area (tPSA) values.

Physicochemical fingerprint In silico screening Isomer identification QSAR modeling

Procurement-Driven Application Scenarios for 6,7,8-Trimethylpteridin-4-one (CAS 103262-24-4)


Systematic SAR Exploration of N8-Methyl versus N3-Methyl Pteridinone Scaffolds for Kinase or Metabolite Mimicry

When a medicinal chemistry program requires a pteridine scaffold that mimics the metabolic cofactor or nucleotide base without an exchangeable N–H proton at the pyrimidine ring, 6,7,8-trimethylpteridin-4-one provides a structurally validated core with HBD = 0 . This is mechanistically relevant because the N8 methylation eliminates a hydrogen bond donor that could otherwise participate in off-target protein–ligand interactions or alter the tautomeric equilibrium of the scaffold, a property confirmed by its computed hydrogen-bond fingerprint.

Negative Control or Reference Compound for Pteridine-2,4-dione (Lumazine)-Based Fluorescent Probe Development

Given that 6,7,8-trimethylpteridine-2,4-dione (lumazine analog, CAS 5784-00-9) has been studied in photo-CIDNP and disproportionation reactions, 6,7,8-trimethylpteridin-4-one—lacking the second carbonyl—can serve as a spectroscopically distinct negative control [1]. The absence of the C2 carbonyl eliminates the chromophoric contribution of the dione system, allowing researchers to deconvolve the photophysical contribution of the 4-oxo group in isolation.

Analytical Reference Standard for HPLC or LC-MS Method Development Targeting Trimethylpteridine Mixtures

The compound's distinct retention behavior (predicted XLogP ~0.6 for the 2,6,7-isomer vs. expected lower polarity for the N8-methylated, fully substituted 6,7,8-trimethyl system) makes it a valuable spike-in standard or system suitability marker . When analytical methods must resolve multiple methylated pteridine positional isomers, the 190.20 g/mol exact mass and characteristic (0,2) HBD/HBA signature provide unambiguous MS/MS and UV detection windows.

Computational Chemistry Benchmarking: Testing In Silico Descriptor Sensitivity to Methyl Positional Isomerism

The sharp contrast in HBD count (0 vs. 1) between 6,7,8-trimethylpteridin-4-one and 2,6,7-trimethylpteridin-4-one, despite identical molecular formula and mass, makes this pair an ideal test set for validating 2D-to-3D descriptor generation algorithms (e.g., for logD, pKa, or solvation free energy predictions) [1]. Using both isomers in parallel computational workflows reveals algorithmic sensitivity to regioisomerism that is indistinguishable at the level of molecular formula alone.

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